Dmac-pdb

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H16N2O3S2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

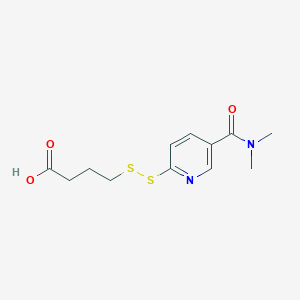

4-[[5-(dimethylcarbamoyl)-2-pyridinyl]disulfanyl]butanoic acid |

InChI |

InChI=1S/C12H16N2O3S2/c1-14(2)12(17)9-5-6-10(13-8-9)19-18-7-3-4-11(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,16) |

InChI Key |

BLJGVBXSYKCBFC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CN=C(C=C1)SSCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Cleavage Mechanism of Dmac-pdb

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic design of Antibody-Drug Conjugates (ADCs) hinges on the precise and controlled release of cytotoxic payloads at the target site. This is largely governed by the nature of the linker connecting the antibody to the drug. Dmac-pdb is a cleavable ADC linker that plays a crucial role in the efficacy and safety of novel targeted therapies. This technical guide provides a comprehensive overview of the core mechanism of this compound cleavage, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

This compound, characterized by a disulfide bond within its structure, is designed to be stable in the systemic circulation and to undergo selective cleavage within the reducing environment of the target cell. This targeted release mechanism is paramount for maximizing the therapeutic window of ADCs, ensuring potent cytotoxicity against cancer cells while minimizing off-target toxicities.

Core Mechanism of this compound Cleavage

The primary mechanism of this compound cleavage is the reduction of its disulfide bond. This reaction is predominantly mediated by glutathione (GSH), a tripeptide thiol that is found in significantly higher concentrations within the intracellular environment (millimolar range) compared to the extracellular space or plasma (micromolar range).[1] This concentration gradient is the fundamental principle behind the selective cleavage of disulfide linkers like this compound within target cells.

The cleavage process is a thiol-disulfide exchange reaction. The thiol group of GSH acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond in the this compound linker. This results in the formation of a mixed disulfide between the linker and glutathione, and the release of the payload with a free thiol group. This initial cleavage product can then undergo further reactions, leading to the fully active cytotoxic drug.

In addition to direct cleavage by GSH, this process can be enzymatically catalyzed by intracellular enzymes such as thioredoxin (TRX) and glutaredoxin (GRX).[2] These enzymes facilitate the reduction of the disulfide bond, enhancing the efficiency and rate of payload release within the cell.

Signaling Pathways and Logical Relationships

The cleavage of this compound is a direct chemical process driven by the intracellular reducing environment, rather than a complex cell signaling pathway. The logical relationship for payload release is contingent on the successful delivery of the ADC to the target cell and its subsequent internalization.

References

An In-Depth Technical Guide to Dmac-pdb Linker Chemistry and Properties for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Dmac-pdb linker, a cleavable linker system utilized in the development of antibody-drug conjugates (ADCs). This document details its chemistry, properties, and the methodologies for its application, offering a valuable resource for researchers and professionals in the field of targeted drug delivery.

Introduction to this compound Linker

The this compound linker is a specialized chemical entity designed to connect a monoclonal antibody to a potent cytotoxic payload, forming an ADC. The term "this compound" is a composite name where "Dmac" refers to a N,N-dimethylacetamide moiety, and "pdb" often alludes to its application with pyrrolobenzodiazepine (PBD) payloads, a class of highly potent DNA-alkylating agents. The linker's core structure is based on a disulfide-containing scaffold, rendering it cleavable under specific physiological conditions.

The primary function of the this compound linker is to ensure the stable circulation of the ADC in the bloodstream and to facilitate the selective release of the cytotoxic payload within the target cancer cells. This targeted release mechanism is crucial for maximizing the therapeutic efficacy of the ADC while minimizing off-target toxicity.

Chemistry and Core Properties

The chemical structure of the this compound linker is central to its function. A representative structure is N,N-Dimethylacetamide-SPDB (DMAC-SPDB), which features several key functional groups that dictate its properties and utility in ADC construction.

Chemical Structure:

-

N,N-Dimethylacetamide (Dmac) Group: This moiety is incorporated into the linker structure. While its precise role can vary depending on the overall linker design, it may influence the solubility and pharmacokinetic properties of the resulting ADC.

-

Disulfide Bond (-S-S-): This is the cleavable component of the linker. The disulfide bond is relatively stable in the oxidizing environment of the bloodstream but is susceptible to reduction in the intracellular environment, where the concentration of reducing agents like glutathione is significantly higher. This differential stability is the basis for the targeted payload release.

-

N-Hydroxysuccinimide (NHS) Ester: This functional group provides a reactive site for conjugation to the antibody. The NHS ester readily reacts with primary amino groups, such as the side chain of lysine residues on the surface of the antibody, to form a stable amide bond.

-

Spacer Arm: A carbon chain of varying length separates the disulfide bond from the NHS ester. This spacer influences the steric hindrance around the disulfide bond and can affect the overall stability and cleavage kinetics of the linker.

Core Properties:

The properties of the this compound linker are tailored for its role in targeted drug delivery.

-

Cleavability: The disulfide bond is the key feature that allows for the controlled release of the payload. The reducing environment inside the cell, particularly the high concentration of glutathione, triggers the cleavage of the disulfide bond, liberating the active drug.

-

Stability: The linker is designed to be stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to systemic toxicity. Steric hindrance around the disulfide bond can be modulated to fine-tune the linker's stability.[1]

-

Solubility: The inclusion of moieties like the N,N-dimethylacetamide group can influence the hydrophilicity of the linker-payload complex, which in turn can affect the aggregation propensity and pharmacokinetic profile of the ADC.

-

Reactivity: The NHS ester provides a reliable method for conjugation to antibodies, allowing for the formation of stable ADCs.

Table 1: Key Chemical and Physical Properties of a Representative this compound Linker (DMAC-SPDB)

| Property | Value | Reference |

| Molecular Formula | C16H19N3O5S2 | [2] |

| Molecular Weight | 397.46 g/mol | [2] |

| Purity | >96% | [2] |

| Cleavage Mechanism | Disulfide reduction (e.g., by glutathione) | [3] |

| Antibody Conjugation Chemistry | NHS ester reaction with lysine residues |

Mechanism of Action and Payload Release

The therapeutic efficacy of an ADC utilizing a this compound linker is contingent on a precise sequence of events, culminating in the targeted release of the cytotoxic payload.

The process begins with the ADC circulating in the bloodstream. The antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis. The ADC is then trafficked to intracellular compartments, such as lysosomes.

Within the cell, the high concentration of glutathione and other reducing agents facilitates the cleavage of the disulfide bond in the this compound linker. This cleavage event liberates the cytotoxic payload from the antibody. The released payload is then free to exert its cytotoxic effect, which for PBDs, involves binding to the minor groove of DNA and causing DNA damage, ultimately leading to apoptosis (programmed cell death).

Experimental Protocols

The successful implementation of this compound linkers in ADC development requires robust and well-defined experimental protocols for conjugation, purification, and characterization.

General Antibody-Drug Conjugation Protocol

This protocol outlines the general steps for conjugating a this compound linker (specifically DMAC-SPDB) to a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

DMAC-SPDB linker

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching reagent (e.g., Tris buffer or lysine solution)

-

Purification column (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is at the desired concentration and in a buffer free of primary amines that could compete with the conjugation reaction. If necessary, perform a buffer exchange into the reaction buffer.

-

-

Linker-Payload Preparation:

-

Dissolve the DMAC-SPDB linker in a small volume of anhydrous DMSO to create a stock solution. The concentration of the stock solution should be calculated to achieve the desired molar excess of linker to antibody in the reaction.

-

-

Conjugation Reaction:

-

Slowly add the calculated volume of the DMAC-SPDB linker stock solution to the antibody solution while gently mixing.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specified time (e.g., 1-4 hours). The reaction conditions (molar ratio of linker to antibody, temperature, and incubation time) should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

-

Quenching the Reaction:

-

After the incubation period, add a quenching reagent to stop the reaction by consuming any unreacted NHS ester.

-

-

Purification of the ADC:

-

Purify the ADC from unreacted linker-payload and other reaction byproducts using a suitable chromatography method. Size-exclusion chromatography (SEC) is commonly used to separate the larger ADC from smaller molecules. Hydrophobic interaction chromatography (HIC) can be used to separate ADC species with different DARs.

-

In Vitro Plasma Stability Assay

This assay is crucial for determining the stability of the ADC in a biologically relevant matrix.

Materials:

-

Purified ADC

-

Human or animal plasma

-

Incubator at 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Incubate the ADC in plasma at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the plasma-ADC mixture.

-

Process the samples to precipitate plasma proteins and extract the ADC and any released payload.

-

Analyze the samples by LC-MS/MS to quantify the amount of intact ADC and/or released payload over time.

-

Calculate the half-life (t½) of the ADC in plasma.

In Vitro Glutathione Cleavage Assay

This assay evaluates the susceptibility of the disulfide linker to cleavage by glutathione.

Materials:

-

Purified ADC

-

Glutathione (GSH) solution at a physiologically relevant concentration (e.g., 1-10 mM)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

LC-MS system for analysis

Procedure:

-

Incubate the ADC with the GSH solution at 37°C.

-

At various time points, take aliquots of the reaction mixture.

-

Analyze the samples by LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved antibody and released payload.

-

Determine the rate of cleavage of the disulfide linker.

Data Presentation and Analysis

The characterization of ADCs generated using the this compound linker involves several analytical techniques to ensure quality, consistency, and efficacy.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC, as it directly impacts its potency and therapeutic index. Mass spectrometry is a powerful tool for determining the DAR.

Table 2: Representative Mass Spectrometry Data for DAR Analysis of a Cysteine-Linked ADC

| ADC Species | Observed Mass (Da) | Calculated Mass (Da) | Drug Load |

| Light Chain (LC) | 23,500 | 23,500 | 0 |

| LC + 1 Payload | 24,497 | 24,497 | 1 |

| Heavy Chain (HC) | 50,000 | 50,000 | 0 |

| HC + 1 Payload | 50,997 | 50,997 | 1 |

| HC + 2 Payloads | 51,994 | 51,994 | 2 |

| HC + 3 Payloads | 52,991 | 52,991 | 3 |

Note: The masses are hypothetical and for illustrative purposes. The mass of the linker-payload is assumed to be 997 Da.

The average DAR can be calculated from the relative abundance of the different drug-loaded species as determined by mass spectrometry or hydrophobic interaction chromatography.

In Vivo Efficacy

The ultimate measure of an ADC's effectiveness is its ability to control tumor growth in preclinical animal models.

Table 3: Representative In Vivo Efficacy Data for a PBD-based ADC with a Disulfide Linker in a Human Lymphoma Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regressions | Reference |

| Vehicle Control | - | 0 | 0/10 | |

| Disulfide-PBD ADC | 0.5 | Significant | Not Reported | |

| Disulfide-PBD ADC | 2.0 | >100 (Tumor Regression) | 10/10 | |

| Peptide-PBD ADC | 0.5 | Significant | Not Reported | |

| Peptide-PBD ADC | 2.0 | >100 (Tumor Regression) | 10/10 |

Studies have shown that ADCs utilizing self-immolative disulfide linkers with PBD payloads can achieve potent anti-tumor efficacy, leading to complete tumor regressions in xenograft models. Comparative studies with other linker types, such as peptide linkers, have demonstrated similar efficacy, highlighting the versatility of PBD payloads with different cleavable linker strategies. Importantly, disulfide-linked PBD ADCs have shown an improved safety profile in preclinical studies compared to their peptide-linked counterparts, suggesting a wider therapeutic window.

Conclusion

The this compound linker represents a valuable tool in the design and development of next-generation antibody-drug conjugates. Its cleavable disulfide bond allows for targeted payload release in the reducing environment of cancer cells, while its chemical structure can be modulated to optimize stability and pharmacokinetic properties. The methodologies outlined in this guide provide a framework for the synthesis, purification, and characterization of ADCs utilizing this linker technology. Further research into the specific properties and applications of this compound linkers will continue to advance the field of targeted cancer therapy.

References

The Core of Dmac-pdb in Antibody-Drug Conjugate (ADC) Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational elements of utilizing Dimethylacetamide (Dmac) in conjunction with pyrrolobenzodiazepine (PBD) payloads for the development of Antibody-Drug Conjugates (ADCs). PBDs are a class of highly potent cytotoxic agents that bind to the minor groove of DNA and induce cell death, making them attractive warheads for targeted cancer therapy. The use of Dmac as a solvent in the conjugation process is a critical, though often overlooked, aspect of producing stable and effective PBD-based ADCs. This guide will dissect the mechanism of action, detail experimental protocols, and present quantitative data from relevant studies to provide a comprehensive understanding of this specific ADC development strategy.

Mechanism of Action: PBD Payloads and Linker Chemistry

Antibody-Drug Conjugates are designed to selectively deliver potent cytotoxic agents to cancer cells by targeting tumor-associated antigens. The efficacy of a PBD-based ADC relies on the successful execution of a multi-step process:

-

Target Binding: The monoclonal antibody (mAb) component of the ADC specifically binds to a target antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.

-

Payload Release: Within the cell, the linker connecting the PBD payload to the antibody is cleaved, releasing the cytotoxic agent. The nature of the linker (cleavable or non-cleavable) dictates the release mechanism.

-

DNA Binding and Cross-linking: The released PBD dimer traverses to the nucleus and binds to the minor groove of DNA. PBDs form covalent bonds with guanine bases on opposite DNA strands, creating interstrand cross-links.

-

Cell Cycle Arrest and Apoptosis: These DNA cross-links disrupt DNA replication and transcription, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).

The choice of linker is critical to the ADC's stability in circulation and its ability to effectively release the payload within the target cell. Both cleavable and non-cleavable linkers have been explored for PBD-ADCs. Cleavable linkers are designed to be sensitive to the intracellular environment (e.g., enzymes like cathepsins), while non-cleavable linkers release the payload upon proteolytic degradation of the antibody itself within the lysosome.

Experimental Protocols

The following sections detail key experimental methodologies for the synthesis and evaluation of PBD-based ADCs, with a specific focus on protocols where Dimethylacetamide (Dmac) is utilized.

Synthesis and Conjugation of PBD-ADCs

The synthesis of a PBD-ADC is a multi-step process involving the preparation of the antibody, the drug-linker, and the final conjugation reaction. The use of Dmac is often crucial for dissolving the hydrophobic PBD drug-linker.

Protocol for Site-Specific Conjugation of a PBD Drug-Linker to an Engineered Antibody: [1]

-

Antibody Preparation:

-

An engineered monoclonal antibody with a specific cysteine mutation (e.g., T289C) is produced using standard molecular biology techniques.

-

The antibody is buffer-exchanged into a suitable buffer (e.g., PBS, pH 7.4).

-

The interchain disulfide bonds are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose the reactive thiol groups of the engineered cysteines. The reduction is typically carried out at 37°C for 1 hour.

-

The reduced antibody is purified to remove excess reducing agent, often through dialysis.

-

-

Drug-Linker Stock Solution Preparation:

-

A 10 mM stock solution of the maleimide-functionalized PBD drug-linker is prepared in Dimethylacetamide (DMAc).[1]

-

-

Conjugation Reaction:

-

The purified, reduced antibody is reacted with the PBD drug-linker stock solution. The stoichiometry of the drug-linker to the antibody is carefully controlled to achieve the desired Drug-to-Antibody Ratio (DAR).

-

The reaction is typically performed at room temperature for a specified duration (e.g., 1 hour).

-

-

Purification and Characterization:

-

The resulting ADC is purified to remove unconjugated drug-linker and other impurities. This is often achieved using chromatography techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

The purified ADC is characterized to determine its concentration, DAR, and aggregation levels.

-

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing cancer cells that express the target antigen.

Protocol for MTT-based Cytotoxicity Assay:

-

Cell Seeding: Target antigen-positive and negative cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

ADC Treatment: The cells are treated with serial dilutions of the PBD-ADC, a non-targeting control ADC, and the free PBD payload.

-

Incubation: The plates are incubated for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-96 hours).

-

Cell Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT assay. The absorbance is measured using a plate reader.

-

Data Analysis: The percentage of cell viability is plotted against the ADC concentration, and the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is calculated.

In Vivo Efficacy Study in a Mouse Xenograft Model

This study evaluates the anti-tumor activity of the PBD-ADC in a living organism.

Protocol for a Human Tumor Xenograft Mouse Model: [1]

-

Tumor Implantation: Female immunodeficient mice (e.g., nude mice) are subcutaneously inoculated with human cancer cells that express the target antigen.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

-

ADC Administration: Once the tumors reach the desired size, the mice are randomized into treatment and control groups. The PBD-ADC is administered intravenously (I.V.) at specified doses and schedules (e.g., a single dose or fractionated doses). Control groups may receive vehicle or a non-targeting ADC.

-

Efficacy Assessment: Tumor growth is monitored over time. The primary endpoint is typically tumor growth inhibition or regression. Animal body weight is also monitored as an indicator of toxicity.

-

Data Analysis: Tumor volumes are plotted over time for each treatment group. Statistical analysis is performed to determine the significance of the anti-tumor effect compared to the control group.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving PBD-based ADCs where Dimethylacetamide was used in the preparation of the drug-linker.

Table 1: Drug-to-Antibody Ratio (DAR) of Site-Specific PBD-ADCs [1]

| ADC Construct | Theoretical DAR | Determined DAR (Mass Spectrometry) |

| A07-108-T289C-SG3249 | 2.0 | 1.8 |

| A07-108-T289C-SG3544 | 2.0 | 1.7 |

| A07-108-T289C-SG3376 | 2.0 | 1.8 |

| A07-108-T289C-SG3683 | 2.0 | 1.7 |

Table 2: In Vitro Cytotoxicity of PBD-ADCs in MDA-MB-361 (5T4-positive) Cancer Cells [1]

| ADC Construct | EC50 (pM) |

| A07-108-T289C-SG3249 | 6.4 |

| A07-108-T289C-SG3544 | 5.9 |

| A07-108-T289C-SG3376 | 7.9 |

| A07-108-T289C-SG3683 | 7.1 |

| IgG-T289C-SG3249 (Isotype Control) | >10,000 |

Table 3: In Vivo Efficacy of PBD-ADCs in MDA-MB-361 Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome |

| Vehicle Control | - | - | Progressive tumor growth |

| A07-108-T289C-SG3249 | 1 | Single I.V. dose | Tumor stasis |

| A07-108-T289C-SG3544 | 1 | Single I.V. dose | Tumor stasis |

| A07-108-T289C-SG3376 | 1 | Single I.V. dose | No significant tumor growth inhibition |

| A07-108-T289C-SG3683 | 1 | Single I.V. dose | Tumor stasis and clear differentiation from control |

Visualizations

The following diagrams illustrate key concepts and workflows in PBD-ADC development.

Caption: General mechanism of action for a PBD-based Antibody-Drug Conjugate.

Caption: Workflow for the synthesis and conjugation of a PBD-ADC using DMAC.

Caption: Experimental workflow for an in vivo efficacy study of a PBD-ADC.

References

An In-depth Technical Guide to the DMAC-PDB Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a cornerstone of precision medicine. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. This technical guide provides a comprehensive overview of the structure, functional groups, and application of the DMAC-PDB linker, a cleavable disulfide-based linker used in the synthesis of ADCs. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this linker's properties and its role in ADC design.

This compound: Structure and Functional Groups

This compound is a cleavable linker designed for the targeted delivery of cytotoxic drugs. Its chemical structure is characterized by several key functional groups that dictate its stability, reactivity, and mechanism of action.

Chemical Structure:

-

SMILES: O=C(O)CCCSSC1=NC=C(C(N(C)C)=O)C=C1

The core functional groups of this compound are:

-

Pyridyl Disulfide Group: This is the reactive moiety responsible for conjugation to the antibody and the key to the linker's cleavable nature. The disulfide bond is relatively stable in the bloodstream but is susceptible to cleavage in the reducing environment of the tumor cell.

-

Carboxylic Acid Group: This functional group provides a point of attachment for the cytotoxic payload. The carboxylic acid can be activated to form an amide bond with an amine-containing drug molecule.

-

Dimethylacetamide (DMAC) Moiety: The N,N-dimethylacetamide component of the pyridine ring is intended to enhance the solubility and reactivity of the linker.

Mechanism of Action: A Glutathione-Sensitive Cleavage Strategy

The therapeutic efficacy of an ADC constructed with the this compound linker relies on the differential redox potential between the extracellular environment and the intracellular milieu of tumor cells.

The general mechanism of action for ADCs utilizing disulfide linkers is as follows:

-

Systemic Circulation: Following administration, the ADC circulates in the bloodstream where the disulfide bond of the this compound linker remains largely intact due to the low concentration of reducing agents.

-

Tumor Targeting and Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell.

-

Intracellular Cleavage: Once inside the cell, the ADC is trafficked to endosomes and then lysosomes. The intracellular environment, particularly the cytoplasm, has a significantly higher concentration of reducing agents, most notably glutathione (GSH). Glutathione, a tripeptide with a free thiol group, readily attacks the disulfide bond of the this compound linker.

-

Payload Release: The cleavage of the disulfide bond liberates the cytotoxic payload from the antibody. The released drug is then free to exert its pharmacological effect, leading to cell death.

The following diagram illustrates the signaling pathway of an ADC employing a disulfide linker like this compound.

Experimental Protocols

While specific experimental data for ADCs utilizing the this compound linker is not extensively available in peer-reviewed literature, this section outlines the general methodologies for the key experiments required to characterize such conjugates.

Antibody-Drug Conjugation

The conjugation of this compound to a monoclonal antibody typically involves a two-step process: modification of the antibody to introduce free thiol groups, followed by reaction with the linker-payload conjugate.

Workflow for Antibody-Drug Conjugation:

Plasma Stability Assay

Assessing the stability of the ADC in plasma is crucial to ensure that the payload is not prematurely released into circulation, which could lead to off-target toxicity.

Methodology:

-

Incubation: The ADC is incubated in plasma (human, mouse, or other relevant species) at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).

-

Sample Analysis: At each time point, an aliquot of the plasma sample is taken. The amount of intact ADC and/or the concentration of released payload is quantified.

-

Analytical Techniques:

-

Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different drug-to-antibody ratios (DARs). A decrease in the average DAR over time indicates linker cleavage.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To detect and quantify the released payload.

-

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cells that express the target antigen.

Methodology:

-

Cell Culture: Target (antigen-positive) and control (antigen-negative) cancer cell lines are cultured in appropriate media.

-

Treatment: Cells are treated with serial dilutions of the ADC, the unconjugated antibody, and the free cytotoxic payload.

-

Incubation: The treated cells are incubated for a period sufficient to allow for ADC internalization, payload release, and induction of cell death (typically 72-96 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or XTT) or a fluorescence-based assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each treatment condition. A significantly lower IC50 for the ADC in antigen-positive cells compared to antigen-negative cells and the unconjugated antibody indicates target-specific cytotoxicity.

Quantitative Data

| Parameter | Description | Typical Value Range (for disulfide linkers) |

| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to each antibody. | 2 - 8 |

| Plasma Half-life (t½) of Intact ADC | The time it takes for the concentration of the intact ADC in plasma to reduce by half. | Several days |

| Payload Release in Plasma (% at 72h) | The percentage of the payload released from the ADC after 72 hours of incubation in plasma. | < 10% |

| IC50 (Antigen-Positive Cells) | The concentration of the ADC that inhibits the growth of antigen-positive cells by 50%. | pM to nM range |

| IC50 (Antigen-Negative Cells) | The concentration of the ADC that inhibits the growth of antigen-negative cells by 50%. | Significantly higher than for antigen-positive cells |

Conclusion

The this compound linker offers a promising strategy for the development of antibody-drug conjugates by leveraging the differential redox environment between the bloodstream and the intracellular space of tumor cells. Its pyridyl disulfide moiety provides a cleavable linkage that is designed to be stable in circulation and to efficiently release the cytotoxic payload upon internalization into target cells. While specific performance data for this compound is limited in the public scientific literature, the general principles of disulfide linkers and the experimental protocols outlined in this guide provide a solid framework for the evaluation and characterization of ADCs employing this technology. Further studies are warranted to fully elucidate the in vitro and in vivo performance of ADCs constructed with the this compound linker.

References

Core Technical Guide: Discovery and Synthesis of DMAC-PDBF

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: The field of organic electronics has seen remarkable advancements with the development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF). These molecules have revolutionized the efficiency of Organic Light-Emitting Diodes (OLEDs) by enabling the harvesting of both singlet and triplet excitons, leading to near-unity internal quantum efficiencies. A key design strategy for TADF emitters involves the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) by utilizing distinct electron-donating and electron-accepting moieties within the same molecule. This guide focuses on a representative TADF emitter, 10-(4-(dibenzo[b,d]furan-4-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine , herein referred to as DMAC-PDBF . This molecule incorporates the strong electron-donating 9,9-dimethyl-9,10-dihydroacridine (DMAC) unit and a phenyl-dibenzofuran (PDBF) group as the electron acceptor.

Discovery and Design Principles

The discovery of DMAC-PDBF and related compounds stems from the systematic exploration of donor-acceptor architectures to achieve a small singlet-triplet energy splitting (ΔEST). A small ΔEST is crucial for efficient reverse intersystem crossing (RISC), the process by which non-emissive triplet excitons are converted to emissive singlet excitons through thermal energy.

The design of DMAC-PDBF is predicated on the following principles:

-

Strong Electron Donor: The 9,9-dimethyl-9,10-dihydroacridine (DMAC) moiety is a well-established, strong electron-donating group. The nitrogen atom's lone pair of electrons contributes to a high-lying HOMO level. The methyl groups at the 9-position enhance solubility and prevent intermolecular aggregation, which can quench emission.

-

Electron Acceptor: The dibenzofuran unit is a moderate electron acceptor. The phenyl linker between the DMAC and dibenzofuran moieties helps to modulate the electronic coupling and maintain a significant spatial separation between the HOMO (localized on the DMAC) and the LUMO (localized on the PDBF).

-

Orthogonal Geometry: The steric hindrance between the donor and acceptor units often forces a twisted conformation. This spatial arrangement minimizes the exchange energy between the HOMO and LUMO, which is a key factor in achieving a small ΔEST.

Synthesis of DMAC-PDBF

The synthesis of DMAC-PDBF can be achieved through a multi-step process involving the preparation of the donor and acceptor precursors followed by a final cross-coupling reaction.

Experimental Protocols:

1. Synthesis of 9,9-dimethyl-9,10-dihydroacridine (DMAC)

-

Reaction: A mixture of N-phenylanthranilic acid and a suitable cyclizing agent (e.g., polyphosphoric acid) is heated to induce intramolecular cyclization to form the acridone. The acridone is then reacted with a Grignard reagent, such as methylmagnesium bromide, to introduce the two methyl groups at the 9-position.

-

Protocol:

-

To a solution of N-phenylanthranilic acid (1 equivalent) in an appropriate solvent, add polyphosphoric acid.

-

Heat the mixture with stirring for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice water to precipitate the acridone product. Filter and dry the solid.

-

Suspend the acridone in an anhydrous etheral solvent (e.g., THF) under an inert atmosphere.

-

Add an excess of methylmagnesium bromide solution dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield pure 9,9-dimethyl-9,10-dihydroacridine.

-

2. Synthesis of 4-bromodibenzofuran

-

Reaction: Dibenzofuran can be selectively brominated at the 4-position using a suitable brominating agent, such as N-bromosuccinimide (NBS), in a polar solvent.

-

Protocol:

-

Dissolve dibenzofuran (1 equivalent) in a suitable solvent like dimethylformamide (DMF).

-

Add N-bromosuccinimide (1 equivalent) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system to obtain pure 4-bromodibenzofuran.

-

3. Synthesis of 4-(4-bromophenyl)dibenzofuran

-

Reaction: A Suzuki cross-coupling reaction between 4-bromodibenzofuran and 4-bromophenylboronic acid.

-

Protocol:

-

In a reaction vessel, combine 4-bromodibenzofuran (1 equivalent), 4-bromophenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., aqueous Na2CO3).

-

Add a degassed solvent system, such as a mixture of toluene and ethanol.

-

Heat the mixture to reflux under an inert atmosphere for 12-24 hours.

-

After cooling, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 4-(4-bromophenyl)dibenzofuran.

-

4. Final Synthesis of DMAC-PDBF

-

Reaction: A Buchwald-Hartwig amination reaction between 9,9-dimethyl-9,10-dihydroacridine and 4-(4-bromophenyl)dibenzofuran.

-

Protocol:

-

To an oven-dried flask, add 9,9-dimethyl-9,10-dihydroacridine (1 equivalent), 4-(4-bromophenyl)dibenzofuran (1 equivalent), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide).

-

Add anhydrous, degassed toluene as the solvent.

-

Heat the reaction mixture to reflux under an inert atmosphere for 24 hours.

-

Cool the mixture to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the final product, DMAC-PDBF.

-

Mandatory Visualizations:

Caption: Synthetic route for DMAC-PDBF.

Quantitative Data

The photophysical properties of DMAC-PDBF are critical to its function as a TADF emitter. The following table summarizes key quantitative data, with values being representative of this class of compounds.

| Property | Symbol | Value (in Toluene) | Unit |

| Absorption Maximum | λabs | ~380 | nm |

| Emission Maximum | λem | ~530 | nm |

| Photoluminescence Quantum Yield | ΦPL | > 80 | % |

| Prompt Fluorescence Lifetime | τp | ~20 | ns |

| Delayed Fluorescence Lifetime | τd | ~5 | µs |

| Singlet Energy Level | ES1 | ~2.5 | eV |

| Triplet Energy Level | ET1 | ~2.45 | eV |

| Singlet-Triplet Splitting | ΔEST | ~0.05 | eV |

Mechanism of Action: Thermally Activated Delayed Fluorescence

The operational principle of DMAC-PDBF as a TADF emitter is centered around the efficient up-conversion of triplet excitons to singlet excitons.

Signaling Pathway:

-

Photoexcitation: Upon electrical or photo-excitation, the molecule is promoted from the ground state (S0) to an excited singlet state (S1).

-

Prompt Fluorescence: A portion of the S1 excitons relax directly back to the ground state, emitting light in a process known as prompt fluorescence.

-

Intersystem Crossing (ISC): Due to the small energy gap between the singlet and triplet states, a significant fraction of S1 excitons can transition to the triplet state (T1) through intersystem crossing.

-

Reverse Intersystem Crossing (RISC): The T1 excitons, which are non-emissive, can be converted back to the S1 state by harvesting thermal energy from the surroundings. This process is efficient due to the small ΔEST.

-

Delayed Fluorescence: The repopulated S1 excitons then decay to the ground state, emitting photons. This emission has a longer lifetime than prompt fluorescence and is termed delayed fluorescence.

This cycle of ISC and RISC allows for the harvesting of both singlet (25% of excitons) and triplet (75% of excitons) populations, leading to a theoretical internal quantum efficiency of 100%.

Caption: Energy level diagram of the TADF mechanism.

Conclusion

DMAC-PDBF serves as an exemplary model of a high-efficiency TADF emitter, embodying the core principles of modern organic electronics design. Its synthesis, while multi-stepped, utilizes well-established catalytic cross-coupling reactions, making it accessible for research and development. The excellent photophysical properties, particularly the small singlet-triplet energy splitting, enable the efficient harvesting of triplet excitons, a critical factor for the performance of next-generation OLED displays and lighting. This guide provides a foundational understanding for researchers and professionals engaged in the development of advanced organic electronic materials.

An In-depth Technical Guide on the Role of pH-Responsive Nanoparticles in Targeted Drug Delivery

A Note on the Term "Dmac-pdb": Initial research did not yield specific information on a drug delivery system or molecule identified as "this compound." This term may refer to a novel, proprietary, or internal project designation. However, the principles of targeted drug delivery, particularly those involving stimuli-responsive polymers, are well-established. The component "Dmac" may plausibly refer to a chemical moiety containing a dimethylamino group, which is characteristic of polymers like poly(dimethylaminoethyl methacrylate) (PDMAEMA), a well-studied material in pH-responsive drug delivery. This guide will, therefore, focus on the core principles of targeted drug delivery using a well-documented and analogous system: PDMAEMA-based nanoparticles . This system exemplifies the pH-responsive mechanisms likely implied by the query and allows for a comprehensive technical overview as requested.

Introduction to Targeted Drug Delivery and pH-Responsiveness

Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, such as a tumor, while minimizing its accumulation in healthy tissues.[1] This approach enhances therapeutic efficacy and reduces systemic side effects.[2] Strategies for targeting include passive targeting, which leverages the Enhanced Permeability and Retention (EPR) effect in tumors, and active targeting, which uses ligands to bind to specific receptors on target cells.[1][3]

"Smart" or stimuli-responsive nanoparticles represent an advanced strategy, designed to release their payload in response to specific triggers in the local microenvironment.[4] One of the most exploited triggers for cancer therapy is the acidic tumor microenvironment (pH 6.2–6.9) and the even lower pH within endosomal and lysosomal compartments of cancer cells (pH 4.5–5.5). This pH difference allows for the design of nanocarriers that are stable at the physiological pH of blood (7.4) but undergo structural changes to release the drug in acidic environments.

The Role of PDMAEMA in pH-Responsive Drug Delivery

Poly(dimethylaminoethyl methacrylate) (PDMAEMA) is a cationic polymer that is widely used in the development of pH-responsive drug delivery systems. Its tertiary amine groups have a pKa of approximately 7.0-7.5. At physiological pH (7.4), these amines are largely deprotonated and the polymer is relatively hydrophobic. In an acidic environment (pH < 7.0), the amines become protonated, leading to electrostatic repulsion between the polymer chains. This causes the polymer to swell and become more hydrophilic, triggering the release of an encapsulated drug. This "proton sponge" effect can also facilitate endosomal escape, a critical step for the intracellular delivery of many drugs.

Quantitative Data on PDMAEMA-Based Nanoparticle Systems

The performance of drug delivery systems is evaluated based on several key quantitative parameters. The table below summarizes typical data for nanoparticles coated with PDMAEMA for the delivery of anticancer drugs like Doxorubicin (DOX) and Methotrexate (MTX).

| Parameter | Value | Conditions / Notes | Source(s) |

| Particle Size (Hydrodynamic Diameter) | 17 nm (core) | Mesoporous Silica Nanoparticles (MSNs) before coating. | |

| ~50-200 nm | After PDMAEMA grafting and drug loading. Size can vary with polymer chain length. | ||

| Drug Loading Capacity (DLC) | Varies | Dependent on nanoparticle core material and drug properties. | |

| Drug Encapsulation Efficiency (EE) | High | Generally high due to the core-shell structure. | |

| Zeta Potential | Positive | The protonated amines of PDMAEMA at physiological or acidic pH create a positive surface charge, which can facilitate interaction with negatively charged cell membranes. | |

| In Vitro Drug Release at pH 7.4 | ~10-12% over 24-48h | Demonstrates good stability and minimal drug leakage in simulated normal physiological conditions. | |

| In Vitro Drug Release at pH 5.0-5.5 | ~50-60% over 24-48h | Shows significant, accelerated drug release in a simulated acidic tumor microenvironment. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis and evaluation of PDMAEMA-based drug delivery systems.

Synthesis of PDMAEMA-Coated Mesoporous Silica Nanoparticles (MSNs)

This protocol describes a common method for creating a core-shell nanoparticle system.

-

Synthesis of MSNs: Mesoporous silica nanoparticles are synthesized using a template-based sol-gel method. Tetraethyl orthosilicate (TEOS) is used as the silica precursor and a surfactant like cetyltrimethylammonium bromide (CTAB) acts as the template.

-

Surface Modification: The surface of the MSNs is functionalized with an initiator for polymerization. This is typically achieved by reacting the silanol groups on the MSN surface with a silane coupling agent that contains a polymerization initiator group (e.g., an ATRP initiator).

-

Grafting of PDMAEMA: The PDMAEMA polymer chains are grown from the surface of the initiator-modified MSNs via Atom Transfer Radical Polymerization (ATRP) of the DMAEMA monomer. The length of the polymer chains can be controlled by adjusting the reaction time and monomer concentration.

-

Drug Loading: The drug (e.g., Doxorubicin) is loaded into the porous core of the MSNs. This is typically done by stirring the nanoparticles in a concentrated solution of the drug.

-

Purification: The final drug-loaded nanoparticles are purified by centrifugation and washing to remove any unloaded drug and residual reactants.

Characterization of Nanoparticles

-

Size and Morphology: Transmission Electron Microscopy (TEM) and Field-Emission Scanning Electron Microscopy (FE-SEM) are used to visualize the size, shape, and core-shell structure of the nanoparticles. Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution in solution.

-

Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR) is used to confirm the successful grafting of the PDMAEMA polymer onto the MSN surface.

-

Thermal Properties: Thermogravimetric Analysis (TGA) can be used to quantify the amount of polymer grafted onto the nanoparticles.

In Vitro Drug Release Study

-

Preparation: A known amount of the drug-loaded nanoparticles is suspended in buffer solutions of different pH values (e.g., pH 7.4 and pH 5.5).

-

Incubation: The suspensions are placed in a dialysis membrane and incubated in the respective buffers at 37°C with gentle shaking.

-

Sampling: At predetermined time points, aliquots of the buffer outside the dialysis membrane are collected, and the volume is replaced with fresh buffer.

-

Quantification: The concentration of the released drug in the collected samples is measured using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The cumulative percentage of drug release is then plotted against time.

Visualizations: Workflows and Mechanisms

Diagrams created using the DOT language provide clear visual representations of complex processes.

Caption: pH-responsive drug release mechanism of a PDMAEMA-based nanoparticle.

Caption: A typical experimental workflow for developing and testing nanoparticles.

Caption: Simplified signaling pathway for Doxorubicin's mechanism of action.

Conclusion

While the specific term "this compound" remains elusive in the public domain, the principles it likely embodies are at the forefront of modern pharmacology. pH-responsive nanoparticles, particularly those utilizing polymers like PDMAEMA, offer a robust platform for targeted drug delivery. By remaining stable in general circulation and triggering drug release in the acidic microenvironment of tumors, these systems can significantly improve the therapeutic index of potent anticancer drugs. The continued development and characterization of these "smart" materials, guided by rigorous experimental protocols, hold immense promise for creating more effective and less toxic cancer therapies.

References

The Critical Hinge: An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, wedding the specificity of monoclonal antibodies to the potent cytotoxicity of small-molecule drugs. The lynchpin of this powerful therapeutic modality is the linker, a chemical bridge that must be robust enough to ensure stability in systemic circulation yet labile enough to release its potent payload within the tumor microenvironment or inside cancer cells.[1] Cleavable linkers, designed to break under specific physiological triggers, are a cornerstone of modern ADC design, enabling a wider therapeutic window by maximizing on-target efficacy while minimizing off-target toxicities.[1][2]

This technical guide provides a comprehensive exploration of the core principles of cleavable linkers in ADCs. We will delve into the various types of cleavable linkers and their mechanisms of action, present a quantitative comparison of their properties, and provide detailed experimental protocols for their characterization and evaluation.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly categorized based on the physiological trigger that instigates payload release. The three predominant classes are protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.[3]

Protease-Sensitive Linkers

These linkers are engineered to be substrates for proteases, particularly those that are overexpressed in the lysosomal compartment of tumor cells, such as cathepsins.[1] The most prevalent protease-sensitive linker incorporates a dipeptide sequence, with valine-citrulline (Val-Cit) being a well-established example. Following the internalization of the ADC and its trafficking to the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline residue and a self-immolative spacer, typically p-aminobenzyl carbamate (PABC). This cleavage initiates a cascade that results in the release of the unmodified payload.

dot

pH-Sensitive Linkers

Harnessing the pH differential between the bloodstream (pH ~7.4) and the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0), pH-sensitive linkers employ acid-labile functional groups. Hydrazones are the most common examples of such linkers. These linkers are designed to remain stable at physiological pH but undergo rapid hydrolysis in the acidic milieu of intracellular compartments, leading to the release of the cytotoxic payload.

dot

Glutathione-Sensitive Linkers

This class of linkers exploits the significant redox potential difference between the extracellular environment and the intracellular space. The cytoplasm of tumor cells has a significantly higher concentration of reduced glutathione (GSH) (1-10 mM) compared to the plasma (~5 µM). Disulfide bonds are incorporated into these linkers, which remain stable in the circulation but are readily cleaved by the high intracellular GSH concentration, liberating the payload.

dot

Quantitative Comparison of Cleavable Linkers

The selection of a cleavable linker is a critical decision in ADC design, directly impacting its pharmacokinetic properties, efficacy, and safety profile. The following tables provide a summary of quantitative data on the stability and cleavage rates of different cleavable linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.

| Linker Type | Linker Example | Stability in Human Plasma (Half-life) | Cleavage Conditions | Cleavage Rate/Half-life | References |

| pH-Sensitive | Hydrazone | 183 hours at pH 7.4 | pH 5.0 | 4.4 hours | |

| Acylhydrazone | Stable (>94% after 24h at pH 7.4) | pH 4.5 | 97% release after 24h | ||

| Spiro-orthoester (SpiDo) | ~39 hours at physiological pH | pH 5.5 | 1.5 hours | ||

| Protease-Sensitive | Val-Cit | Excellent stability | Cathepsin B | - | |

| Asn-Asn | <10% payload loss | Legumain | - | ||

| Glutathione-Sensitive | Disulfide | Generally stable | 1-10 mM Glutathione | - |

Detailed Methodologies for Key Experiments

Rigorous and reproducible experimental protocols are essential for the development and characterization of ADCs with cleavable linkers. The following sections provide detailed methodologies for key in vitro and in vivo assays.

ADC Synthesis: Conjugation and Purification

This protocol describes a common method for conjugating a maleimide-functionalized linker-payload to a monoclonal antibody through reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Reducing agent (e.g., TCEP)

-

Maleimide-functionalized linker-payload

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

-

Reaction buffers (e.g., PBS with EDTA)

Protocol:

-

Antibody Reduction:

-

Incubate the mAb with a molar excess of TCEP at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

-

-

Conjugation:

-

Add the maleimide-functionalized linker-payload to the reduced mAb at a specific molar ratio.

-

Incubate the reaction at room temperature or 4°C for 1-4 hours.

-

-

Quenching:

-

Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

-

Incubate for 20-30 minutes at room temperature.

-

-

Purification:

-

Purify the ADC using SEC to remove unconjugated linker-payload, excess reagents, and aggregates.

-

Exchange the purified ADC into a suitable formulation buffer for storage.

-

ADC Characterization: DAR and Purity Analysis

Thorough characterization of the purified ADC is crucial to ensure its quality and homogeneity.

Methods:

-

Hydrophobic Interaction Chromatography (HIC): Used to separate ADC species with different drug-to-antibody ratios (DARs), providing information on the distribution of drug loading.

-

Size Exclusion Chromatography (SEC): Employed to assess the purity of the ADC and quantify the percentage of aggregates.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the accurate mass of the intact ADC and its subunits, confirming successful conjugation and allowing for precise DAR determination.

In Vitro Plasma Stability Assay

This assay determines the stability of the ADC linker in plasma over time.

Protocol:

-

Incubation: Incubate the ADC at a specific concentration in human and/or mouse plasma at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

-

Sample Preparation: At each time point, capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.

-

Analysis: Analyze the captured ADC by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker cleavage.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the potency of the ADC in killing target cancer cells.

Protocol:

-

Cell Seeding: Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, an unconjugated antibody control, and a free payload control.

-

Incubation: Incubate the plates for 72-96 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Bystander Killing Effect Assay

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.

Protocol:

-

Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in the same wells of a 96-well plate.

-

ADC Treatment: Treat the co-cultures with serial dilutions of the ADC.

-

Incubation: Incubate for 72-120 hours.

-

Fluorescence Measurement: Measure the fluorescence intensity to specifically quantify the viability of the antigen-negative cell population. A decrease in fluorescence in the co-culture compared to a monoculture of antigen-negative cells treated with the ADC indicates a bystander effect.

In Vivo ADC Efficacy Study (Xenograft Model)

This study assesses the anti-tumor activity of the ADC in a living organism.

Protocol:

-

Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC). Administer the treatments, typically via intravenous injection.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

dot

Conclusion

Cleavable linkers are a vital component in the design of safe and effective Antibody-Drug Conjugates. The choice of linker chemistry has profound implications for the stability, efficacy, and toxicity profile of the resulting ADC. A thorough understanding of the different cleavage mechanisms, coupled with rigorous in vitro and in vivo characterization, is paramount for the successful development of next-generation targeted cancer therapies. The continued innovation in linker technology holds the promise of further refining the therapeutic window of ADCs, ultimately leading to improved outcomes for patients.

References

Dmac-pdb and its Application in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmac-pdb is a cleavable linker utilized in the field of bioconjugation, most notably in the construction of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule payload. The linker plays a critical role in the efficacy and safety of an ADC, ensuring stability in circulation and enabling the selective release of the payload at the target site. This compound, a disulfide-containing linker, is designed to be cleaved in the reducing environment of the intracellular space, thereby delivering the cytotoxic agent directly to the target cell.

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols for its use in bioconjugation, and an illustrative example of a signaling pathway targeted by ADCs.

Core Concepts of this compound in Bioconjugation

The fundamental principle behind the application of this compound lies in the differential redox potential between the extracellular environment and the intracellular cytoplasm. The disulfide bond within the this compound linker is relatively stable in the bloodstream, where the concentration of reducing agents is low.[] However, upon internalization of the ADC into a target cell, the significantly higher concentration of glutathione (GSH) facilitates the cleavage of the disulfide bond, releasing the conjugated payload.[][2]

The structure of this compound includes a thiol-reactive group, which allows for its conjugation to a payload molecule, and another reactive group for attachment to the antibody. This dual functionality enables the precise and stable connection of the therapeutic agent to the targeting antibody.

Quantitative Data on Disulfide Linker Performance

Table 1: In Vitro and In Vivo Stability of Disulfide-Linked Antibody-Maytansinoid Conjugates [2]

| Conjugate ID | Linker Type | In Vitro Half-life (DTT reduction) | In Vivo Half-life (mouse plasma) |

| AMC-1 | Hindered Disulfide | More Stable | More Stable |

| AMC-2 | Intermediate Disulfide | Moderately Stable | Moderately Stable |

| AMC-3 | Less Hindered Disulfide | Less Stable | Less Stable |

Table 2: In Vivo Efficacy of Disulfide-Linked Antibody-Maytansinoid Conjugates in a Human Colon Cancer Xenograft Model

| Conjugate ID | Linker Stability | Antitumor Activity |

| huC242-SPDB-DM4 | Intermediate | High |

| AMC-X | Highly Stable | Moderate |

| AMC-Y | Low Stability | Low |

Note: The data presented are illustrative of the performance of disulfide linkers and are derived from studies on similar molecules. Actual performance of this compound may vary depending on the specific antibody, payload, and experimental conditions.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an antibody-drug conjugate using a disulfide linker like this compound. The process involves the modification of the antibody, conjugation with the linker-payload, and subsequent purification.

Protocol 1: Antibody Reduction and Purification

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal antibody (mAb) solution (e.g., 10 mg/mL in PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) solution (10 mM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Desalting column (e.g., Sephadex G-25)

-

Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0)

Procedure:

-

Prepare the mAb solution to a concentration of 5-10 mg/mL in PBS.

-

Add a 5-10 molar excess of TCEP or DTT solution to the antibody solution.

-

Incubate the reaction mixture at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

-

Equilibrate a desalting column with conjugation buffer.

-

Apply the reduced antibody solution to the desalting column to remove the excess reducing agent.

-

Collect the fractions containing the purified, reduced antibody.

-

Determine the protein concentration and the concentration of free thiol groups using standard methods (e.g., Ellman's reagent).

Protocol 2: Conjugation of this compound-Payload to Reduced Antibody

This protocol details the conjugation of the this compound-payload to the thiol groups of the reduced antibody.

Materials:

-

Reduced monoclonal antibody from Protocol 1

-

This compound-payload dissolved in an organic solvent (e.g., DMSO)

-

Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0)

-

Quenching solution (e.g., N-acetylcysteine)

Procedure:

-

Immediately after purification, dilute the reduced antibody to the desired concentration in conjugation buffer.

-

Add the this compound-payload solution to the reduced antibody solution. The molar ratio of linker-payload to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR), typically starting with a 5-10 fold molar excess of the linker-payload.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.

-

Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups on the linker.

-

Incubate for an additional 20-30 minutes at room temperature.

Protocol 3: Purification and Characterization of the ADC

This protocol describes the purification of the newly synthesized ADC and its characterization.

Materials:

-

Crude ADC solution from Protocol 2

-

Size-exclusion chromatography (SEC) system or Protein A chromatography system

-

Formulation buffer (e.g., PBS or histidine buffer)

-

Analytical techniques: Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, Mass Spectrometry (MS)

Procedure:

-

Purify the ADC using SEC to remove unconjugated linker-payload and other small molecules. Alternatively, Protein A chromatography can be used to specifically capture the antibody and ADC.

-

Elute the purified ADC and exchange it into a suitable formulation buffer.

-

Characterize the purified ADC:

-

Determine the drug-to-antibody ratio (DAR) using HIC and/or UV-Vis spectroscopy.

-

Confirm the identity and integrity of the ADC using mass spectrometry.

-

Assess the level of aggregation using SEC.

-

Signaling Pathways and Mechanism of Action

While this compound itself does not directly participate in signaling pathways, the ADC it is a part of is designed to modulate specific cellular pathways to induce cell death. A relevant example is the mechanism of action of an anti-CD30 ADC, such as Brentuximab vedotin. Although Brentuximab vedotin utilizes a protease-cleavable linker, the downstream cellular effects of the delivered payload are illustrative of the general mechanism for many ADCs.

Upon binding to the CD30 receptor on the surface of a cancer cell, the ADC is internalized. Inside the cell, the payload is released from the linker. In the case of a this compound linker, this release is triggered by intracellular glutathione. The cytotoxic payload then interacts with its intracellular target, such as microtubules. Disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.

Conclusion

This compound represents a key enabling technology in the development of next-generation antibody-drug conjugates. Its disulfide-based cleavage mechanism allows for the targeted release of cytotoxic payloads within cancer cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. The successful application of this compound and similar linkers in bioconjugation relies on a thorough understanding of their chemical properties, careful optimization of reaction conditions, and rigorous characterization of the final conjugate. This guide provides a foundational understanding and practical protocols to aid researchers and drug development professionals in the effective utilization of this compound for the creation of innovative and potent biotherapeutics.

References

Unlocking Targeted Cancer Therapy: The Theoretical Principles of DMAC-PDB Function in Antibody-Drug Conjugates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in oncology, offering a therapeutic strategy that combines the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[1] Central to the design and efficacy of these sophisticated biotherapeutics is the linker, a critical component that connects the antibody to the payload. This technical guide delves into the core theoretical principles of DMAC-PDB, a cleavable ADC linker, providing a comprehensive overview of its mechanism of action, experimental evaluation, and the quantitative data that underpins its utility in drug development.[2][3]

Core Principles of this compound and Disulfide Linkers in ADCs

This compound is classified as a cleavable linker, specifically one that utilizes a disulfide bond.[4][5] The fundamental principle behind this class of linkers is the exploitation of the differential redox potential between the extracellular environment and the intracellular milieu of tumor cells.

Stability in Circulation: An ideal ADC linker must be highly stable in the bloodstream to prevent the premature release of its cytotoxic payload, which could lead to systemic toxicity and a diminished therapeutic window. Disulfide linkers like this compound are designed to remain intact in the oxidizing environment of the plasma, where the concentration of reducing agents is low.

Intracellular Cleavage: Upon reaching the target tumor cell, the ADC binds to a specific surface antigen and is internalized, often through endocytosis. Once inside the cell, the ADC is trafficked to intracellular compartments, such as endosomes and lysosomes. The cytoplasm of tumor cells has a significantly higher concentration of reducing agents, most notably glutathione (GSH), compared to the plasma. This reducing environment facilitates the cleavage of the disulfide bond within the this compound linker, leading to the release of the active cytotoxic drug.

The mechanism of action for an ADC employing a cleavable disulfide linker like this compound can be visualized as a multi-step process:

Quantitative Analysis of Linker Stability and Efficacy

The stability and cleavage kinetics of an ADC linker are critical parameters that are quantified during preclinical development. While specific quantitative data for ADCs utilizing the this compound linker is proprietary and found within specific patent literature, the following table presents illustrative data for sterically hindered disulfide linkers, a class to which this compound belongs. This data is typically generated through in vitro and in vivo studies.

| Parameter | Assay Type | Species | Time Point | Illustrative Stability (% Intact ADC) | Reference |

| Plasma Stability | In vitro | Human Plasma | 24 hours | > 95% | |

| 72 hours | > 90% | ||||

| Mouse Plasma | 24 hours | > 90% | |||

| 72 hours | > 85% | ||||

| In Vivo Stability | Pharmacokinetic Study | Rat | 48 hours | ~70% (DAR retention) | Illustrative |

| 168 hours | ~50% (DAR retention) | Illustrative |

Note: The data presented is illustrative for sterically hindered disulfide linkers and may not be representative of all ADCs. DAR (Drug-to-Antibody Ratio) retention is a common metric for in vivo stability.

Experimental Protocols for Evaluating Linker Performance

A series of well-defined experimental protocols are employed to assess the performance of ADC linkers. These assays are designed to evaluate the stability of the ADC in circulation and the efficiency of payload release upon internalization.

In Vitro Plasma Stability Assay

This assay is a cornerstone for evaluating the stability of the linker in a simulated physiological environment.

| Step | Procedure | Details |

| 1. Incubation | The ADC is incubated in plasma from relevant species (e.g., human, mouse, rat) at 37°C. | A typical concentration is 100 µg/mL. |

| 2. Time Points | Aliquots are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours). | |

| 3. Sample Analysis | The samples are analyzed to quantify the amount of intact ADC and released payload. | Analytical methods include ELISA, Hydrophobic Interaction Chromatography (HIC), and LC-MS. |

| 4. Data Analysis | The percentage of intact ADC or the concentration of released payload is plotted against time to determine the ADC's half-life in plasma. |

The following diagram outlines a typical workflow for these stability assessments:

In Vivo Pharmacokinetic Studies

To understand the behavior of the ADC in a whole organism, pharmacokinetic (PK) studies are conducted in animal models. A single intravenous dose of the ADC is administered, and blood samples are collected at various time points. These samples are then analyzed to determine the concentration of total antibody, intact ADC (with the payload still attached), and released payload. This data provides crucial insights into the clearance rate of the ADC and the in vivo stability of the linker.

Cell-Based Cytotoxicity Assays

Ultimately, the efficacy of an ADC is determined by its ability to kill target cancer cells. In vitro cytotoxicity assays are performed using cancer cell lines that express the target antigen. Cells are incubated with varying concentrations of the ADC, and cell viability is measured to determine the IC50 (half-maximal inhibitory concentration) value. These assays confirm that the payload is effectively released and retains its cytotoxic activity after cleavage from the antibody.

Conclusion

The this compound linker, as a member of the disulfide-based cleavable linker family, represents a sophisticated chemical tool in the design of next-generation Antibody-Drug Conjugates. Its theoretical principles are grounded in the distinct redox environments of the bloodstream and the intracellular space of tumor cells, allowing for a stable circulatory profile and targeted payload release. The rigorous experimental evaluation of ADCs employing such linkers, through a combination of in vitro and in vivo assays, is essential for optimizing their therapeutic index and advancing them into clinical development. As our understanding of tumor biology and linker chemistry deepens, the continued innovation in linkers like this compound will be paramount in realizing the full potential of targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for Dmac-pdb Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker molecule connecting the antibody and the payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action. Dmac-pdb is a cleavable disulfide linker designed for the development of ADCs. Its disulfide bond remains stable in the bloodstream but is cleaved in the reducing environment of the tumor microenvironment, leading to the targeted release of the cytotoxic payload.

Principle of this compound Conjugation

The conjugation process involves several key steps:

-

Antibody Preparation: The interchain disulfide bonds of the antibody are partially or fully reduced to generate free thiol groups, which will serve as conjugation sites.

-

Linker-Payload Synthesis: The this compound linker, which contains a carboxylic acid, is first activated (e.g., to an N-hydroxysuccinimide [NHS] ester) and then reacted with the cytotoxic payload.

-

Conjugation: The activated linker-payload is then conjugated to the reduced antibody via a thiol-disulfide exchange reaction.

-

Purification: The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and other impurities.

-

Characterization: The purified ADC is characterized to determine its drug-to-antibody ratio (DAR), purity, and stability.

Experimental Protocols

Antibody Preparation (Reduction of Interchain Disulfide Bonds)

This protocol aims to generate free thiol groups on the antibody for conjugation. The degree of reduction can be controlled to achieve a desired average DAR.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Reaction Buffer: Phosphate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5)

-

Desalting columns (e.g., Sephadex G-25)

Procedure:

-

Prepare the antibody at a concentration of 5-10 mg/mL in the Reaction Buffer.

-

Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP in water).

-